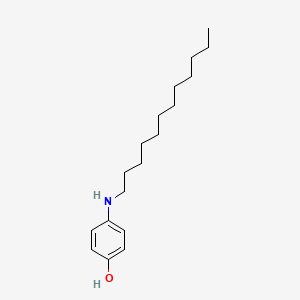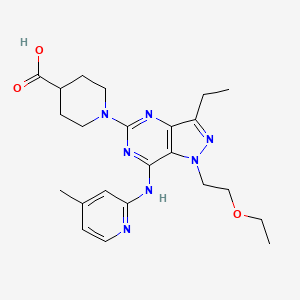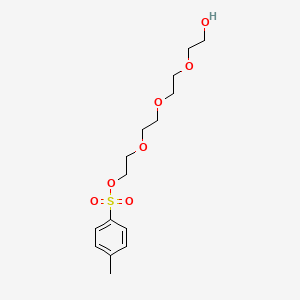
2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
概要
説明
“2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate” is a chemical compound with the CAS Number: 77544-68-4 . It has a molecular weight of 304.36 and its molecular formula is C13H20O6S . It is also known by other names such as “Tos-PEG3-alcohol”, “Tos-PEG3”, and "Tetraethylene glycol monotosylate" .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H20O6S/c1-12-2-4-13 (5-3-12)20 (15,16)19-11-10-18-9-8-17-7-6-14/h2-5,14H,6-11H2,1H3 . The Canonical SMILES representation is CC1=CC=C (C=C1)S (=O) (=O)OCCOCCOCCOCCO .
Chemical Reactions Analysis
The tosyl group in this compound is a very good leaving group for nucleophilic substitution reactions . This suggests that it can participate in reactions where a nucleophile replaces the tosyl group.
Physical And Chemical Properties Analysis
This compound is a colorless to yellow liquid or viscous liquid or solid . It has a predicted density of 1.234±0.06 g/cm3 and a predicted boiling point of 460.0±35.0 °C .
科学的研究の応用
Nanomedicine Application
- PEGylated Poly(diselenide-phosphate) Nanogel : This compound is used in the design of a redox-responsive PEGylated poly(diselenide-phosphate) nanogel for cancer therapy. Its biocompatibility and biodegradability make it suitable for encapsulating hydrophobic anticancer drugs, enhancing cancer treatment efficacy with minimal toxicity to normal cells (Li et al., 2015).
Material Science and Polymer Chemistry
- Metallophthalocyanines Synthesis : This chemical serves as a monomer in the synthesis of new long-chain-substituted polymeric metal-free and metallophthalocyanines, which are important in material science for their unique electronic and optical properties (Bıyıklıoğlu & Kantekin, 2008).
- Polymer Synthesis : It is utilized in synthesizing various polymers with specific properties, including poly(ether-ester) azo polymers designed for colon targeting and poly(phenylacetylene)s carrying oligo(ethylene oxide) pendants. These polymers find applications in biodegradable materials and specialized chemical applications (Samyn et al., 1995; Chen, Cheuk, & Tang, 2006).
Pharmaceutical and Drug Design
- Drug Synthesis : This compound is involved in the synthesis of various drugs and pharmaceuticals. For example, it's used in the synthesis of novel quinazolinone derivatives, which have shown significant antimicrobial activity (Habib, Hassan, & El‐Mekabaty, 2013).
- PET Imaging Probes : In the field of medical imaging, it contributes to the synthesis of radiofluoro-pegylated phenylbenzoxazole derivatives, which are potential PET probes for imaging cerebral β-amyloid plaques in Alzheimer's disease (Cui et al., 2012).
Safety And Hazards
When handling this compound, appropriate personal protective equipment such as protective gloves and safety goggles should be worn . It is also important to ensure good ventilation in the working environment and avoid direct contact with skin, eyes, or respiratory tract . The compound has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 .
特性
IUPAC Name |
2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O7S/c1-14-2-4-15(5-3-14)23(17,18)22-13-12-21-11-10-20-9-8-19-7-6-16/h2-5,16H,6-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDJUEZBMFELRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate | |
CAS RN |
77544-60-6 | |
| Record name | 77544-60-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1S)-2-methyl-1-phenylpropyl] N-[(2S)-1-[7-(carbamoylamino)heptylamino]-3-(2,3-difluorophenyl)-2-methyl-1-oxopropan-2-yl]carbamate](/img/structure/B1679119.png)
![(2S)-2-[[2,6-di(propan-2-yl)phenyl]carbamoylamino]-3-(1H-indol-3-yl)-2-methyl-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide](/img/structure/B1679121.png)
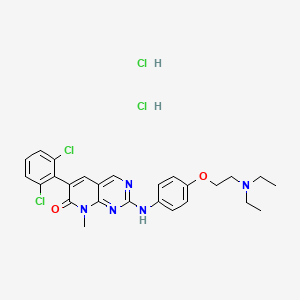
![(S)-2-(4'-Bromo-[1,1'-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid](/img/structure/B1679123.png)
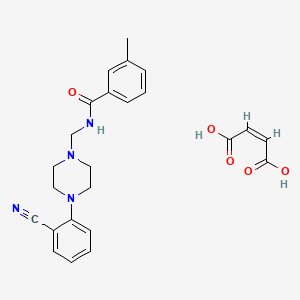

![6-(2,6-Dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylanilino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B1679128.png)
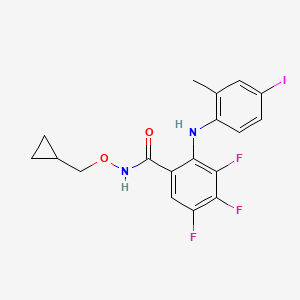
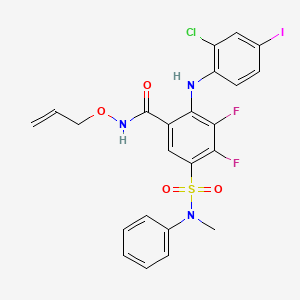
![4-(2,6-dichlorophenyl)-9-hydroxy-6-(3-(methylamino)propyl)pyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione](/img/structure/B1679135.png)
![3,4-dihydro-2H-pyrimido[1,2-c][1,3]benzothiazin-6-imine](/img/structure/B1679137.png)
![2-[3-(2,6-Dimethylpiperazin-1-yl)phenyl]-2-phenylpentanamide](/img/no-structure.png)
